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Compound of Interest

Compound Name: N-(3-Aminophenyl)propanamide

Cat. No.: B1266060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3'-Aminopropionanilide, systematically known as N-(3-aminophenyl)propanamide, is an

organic compound with potential applications in pharmaceutical research and as a building

block in organic synthesis. Its chemical structure, featuring a propanamide group attached to

an aniline ring, provides a versatile scaffold for the development of novel bioactive molecules.

This technical guide offers a detailed overview of the chemical characteristics, synthesis, and

known biological aspects of 3'-Aminopropionanilide, presenting data in a structured format for

easy reference and comparison.

Chemical and Physical Properties
3'-Aminopropionanilide is a solid at room temperature. The key physicochemical properties are

summarized in the table below. While experimentally determined solubility data is limited, it is

reported to be sparingly soluble in water and is expected to have moderate solubility in polar

organic solvents.[1][2]
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Property Value Reference

Molecular Formula C₉H₁₂N₂O [3][4]

Molecular Weight 164.20 g/mol [3][4]

IUPAC Name
N-(3-

aminophenyl)propanamide
[3][4]

CAS Number 22987-10-6 [3][4]

Melting Point 92-96 °C [5]

Boiling Point (Predicted) 392.0 ± 25.0 °C [6]

InChI

InChI=1S/C9H12N2O/c1-2-

9(12)11-8-5-3-4-7(10)6-8/h3-

6H,2,10H2,1H3,(H,11,12)

[3][4]

InChIKey
VGDKCRMZIWPMPW-

UHFFFAOYSA-N
[3][4]

SMILES CCC(=O)NC1=CC=CC(=C1)N [3][4]

Appearance Solid [1]

Solubility

Sparingly soluble in water.

Moderate solubility in polar

solvents is expected.

[1][2]

Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 3'-

Aminopropionanilide.

¹H-NMR Spectroscopy
The ¹H-NMR spectrum of 3-amino-N-phenylpropanamide in CDCl₃ shows the following

characteristic signals:

δ 9.98 (1H, broad s, NH): A broad singlet corresponding to the amide proton.
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δ 7.51 (2H, d, J = 8 Hz, Ar-H): A doublet for the two aromatic protons ortho to the amide

group.

δ 7.26 (2H, t, J = 8 Hz, Ar-H): A triplet for the two aromatic protons meta to the amide group.

δ 7.02 (1H, t, J = 8 Hz, Ar-H): A triplet for the aromatic proton para to the amide group.

δ 3.05 (2H, broad m, CH₂): A broad multiplet for the methylene protons of the amino group.

δ 2.43 (2H, t, J = 6 Hz, CH₂): A triplet for the methylene protons adjacent to the carbonyl

group.[1]

¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Data

for N-(3-aminophenyl)propanamide is available in spectral databases.[4]

Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) data for N-(3-aminophenyl)propanamide
is available, showing a precursor ion at m/z 165.1022 [M+H]⁺.[4]

Infrared (IR) Spectroscopy
The IR spectrum of a related compound, propanamide, shows characteristic absorption bands

that can be correlated to 3'-Aminopropionanilide:

N-H stretching: Twin peaks in the region of 3500-3300 cm⁻¹, characteristic of a primary

amine.[7]

C=O stretching: A very prominent absorption band in the region of 1690-1650 cm⁻¹,

characteristic of the carbonyl group in an amide.[7]

N-H deformation and C-N stretching: These vibrations can lead to absorptions in the 1650-

1590 cm⁻¹ region.[7]

Experimental Protocols
Synthesis of 3'-Aminopropionanilide
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A common method for the synthesis of 3'-Aminopropionanilide involves a two-step process

starting from 3-nitroaniline.

Step 1: Synthesis of N-(3-nitrophenyl)propanamide

This step involves the acylation of 3-nitroaniline with propionyl chloride or propionic anhydride.

Materials: 3-nitroaniline, a suitable aprotic solvent (e.g., anhydrous acetonitrile or THF), a

base (e.g., triethylamine or pyridine), and propionyl chloride.

Procedure:

Dissolve 3-nitroaniline (1.0 eq) in the chosen aprotic solvent under an inert atmosphere

(N₂).

Add the base (1.2 eq) and cool the mixture to 0 °C in an ice bath.

Slowly add propionyl chloride (1.1 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with the addition of cold water.

Extract the product with an organic solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield N-(3-

nitrophenyl)propanamide.[5]

Step 2: Reduction of N-(3-nitrophenyl)propanamide to 3'-Aminopropionanilide

The nitro group of N-(3-nitrophenyl)propanamide is then reduced to an amino group.
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Materials: N-(3-nitrophenyl)propanamide, a suitable solvent (e.g., ethanol or methanol), and

a reducing agent (e.g., iron powder in glacial acetic acid or catalytic hydrogenation with

Pd/C).

Procedure (using Iron powder):

Reduce N-(3-nitrophenyl)propanamide with iron powder in glacial acetic acid.

Monitor the reaction for completion.

After the reaction, work up the mixture to isolate the crude product.

The crude product can be purified by column chromatography on silica gel, eluting with a

suitable solvent system (e.g., chloroform containing 1% ethanol), to afford 3'-

Aminopropionanilide as an oil.[2]

Experimental Workflow for Synthesis
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Synthesis of 3'-Aminopropionanilide.

Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxic effects of compounds like 3'-

Aminopropionanilide derivatives on cancer cell lines.

Materials: Cancer cell lines (e.g., HT-29, SW620), cell culture medium, 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO),
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microplate reader.

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per

well and incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture

medium and add to the wells. Include appropriate controls.

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and

determine the IC₅₀ value.[8]

Experimental Workflow for MTT Assay
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Workflow for a typical MTT cytotoxicity assay.

Biological Activity
While comprehensive biological data for 3'-Aminopropionanilide itself is not extensively

published, its derivatives have been investigated for various therapeutic applications,

suggesting the potential of this core structure.
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Anticancer Potential
Derivatives of N-(3-aminophenyl)sulfamide, a structurally related class of compounds, have

demonstrated promising anticancer activities. For instance, N-(4-(3-aminophenyl)thiazol-2-

yl)acetamide derivatives have shown potent activity against colorectal cancer cell lines like HT-

29 and SW620, with IC₅₀ values in the range of 5-15 µM.[8] The proposed mechanism of action

for some of these derivatives involves the induction of apoptosis and autophagy through the

generation of reactive oxygen species (ROS), leading to oxidative stress.[8]

Furthermore, some derivatives have been shown to inhibit cancer cell migration by modulating

the Transforming Growth Factor-beta (TGF-β) signaling pathway.[8] This pathway is critical in

the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell invasion and

metastasis. Inhibition of the phosphorylation of key downstream effectors like Smad2 and

Smad3 by these compounds can block EMT.[8]

TGF-β Signaling Pathway in Cancer Metastasis
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Inhibition of TGF-β signaling by derivatives.
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Safety and Handling
3'-Aminopropionanilide is classified as a warning-level hazard. It is reported to cause skin

irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Standard laboratory safety precautions should be followed when handling this compound,

including the use of personal protective equipment such as gloves, safety glasses, and a lab

coat. Work should be conducted in a well-ventilated area or a fume hood.[5]

Conclusion
3'-Aminopropionanilide is a valuable chemical intermediate with a range of potential

applications in medicinal chemistry, particularly in the development of anticancer agents. This

guide provides a summary of its known chemical and physical properties, along with general

protocols for its synthesis and biological evaluation. Further research is warranted to fully

elucidate the quantitative solubility, detailed biological activities, and specific signaling

pathways associated with this core molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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